molecular formula C23H22FN5O2S B2738264 N1-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-mesityloxalamide CAS No. 894034-57-2

N1-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-mesityloxalamide

Cat. No.: B2738264
CAS No.: 894034-57-2
M. Wt: 451.52
InChI Key: SEUXTKKQPCSNTJ-UHFFFAOYSA-N
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Description

N1-(2-(2-(4-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-mesityloxalamide is a heterocyclic compound featuring a thiazolo[3,2-b][1,2,4]triazole core substituted with a 4-fluorophenyl group at position 2 and an ethyl linker at position 6, terminating in an oxalamide group bonded to mesityl (2,4,6-trimethylphenyl). This structure combines a rigid bicyclic system with fluorinated and aromatic substituents, which are known to enhance pharmacokinetic properties such as metabolic stability and lipophilicity . The compound’s synthesis likely involves S-alkylation of 1,2,4-triazole precursors with α-halogenated ketones, followed by oxalamide coupling, as described for analogous structures in .

Properties

IUPAC Name

N-[2-[2-(4-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-N'-(2,4,6-trimethylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN5O2S/c1-13-10-14(2)19(15(3)11-13)26-22(31)21(30)25-9-8-18-12-32-23-27-20(28-29(18)23)16-4-6-17(24)7-5-16/h4-7,10-12H,8-9H2,1-3H3,(H,25,30)(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEUXTKKQPCSNTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-mesityloxalamide is a compound of significant interest in medicinal chemistry, particularly due to its potential anti-inflammatory and anticancer properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C22H20FN5O2S
  • Molecular Weight : 437.5 g/mol
  • CAS Number : 894034-41-4

The compound features a thiazolo-triazole framework combined with an oxalamide structure, which is essential for its biological activity. The presence of the fluorophenyl group is particularly noteworthy as it influences the compound's lipophilicity and interaction with biological targets.

Anti-inflammatory Activity

This compound primarily exerts its anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes.

  • Target Enzymes : COX-1 and COX-2
  • Biochemical Pathway : Inhibition of these enzymes leads to a decrease in the production of prostaglandins from arachidonic acid. This reduction results in diminished inflammation and pain response.

Anticancer Activity

Research indicates that derivatives of thiazolo[3,2-b][1,2,4]triazole scaffolds exhibit promising anticancer properties.

  • Cell Lines Tested : Various leukemia cell lines have shown sensitivity to compounds derived from this scaffold.
  • Mechanism : The anticancer activity is linked to the ability of these compounds to induce apoptosis in cancer cells and inhibit cell proliferation through modulation of signaling pathways involved in cell survival .

In Vitro Studies

A summary of biological activity data for this compound is presented in the following table:

Activity TypeCell Line TestedIC50 (µM)Reference
AnticancerCCRF-CEM (Leukemia)73.92
AnticancerHL-60 (Leukemia)58.44
AnticancerMOLT-4 (Leukemia)73.62
Anti-inflammatoryCOX InhibitionNot Specified

Case Studies

In a study evaluating various thiazolo[3,2-b][1,2,4]triazole derivatives for their anticancer effects, it was found that modifications to the benzylidene moiety significantly influenced activity. Compounds with specific substitutions demonstrated enhanced potency against leukemia cell lines while maintaining low toxicity profiles .

Drug-Likeness and ADME Properties

The drug-likeness of this compound has been evaluated using Lipinski's rule of five:

PropertyValue
Molecular Weight437.5 g/mol
Lipophilicity ScoreModerate
Bioavailability Score0.55 (55% chance for >10% oral bioavailability in rats)
Toxicity RiskLow

The compound shows promise as a drug candidate due to its favorable ADME properties and low toxicity risk .

Scientific Research Applications

Biological Activities

1. Antimicrobial Properties
Research indicates that compounds with similar structural motifs to N1-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-mesityloxalamide exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of thiazole and triazole possess antibacterial and antifungal properties against various pathogens such as Mycobacterium smegmatis and Pseudomonas aeruginosa . This suggests that this compound may have similar effects.

2. Anticancer Activity
There is growing evidence supporting the anticancer potential of compounds containing triazole and thiazole moieties. For example, derivatives have been tested against several cancer cell lines, showing promising results in inhibiting cell growth . The unique structural features of this compound may enhance its efficacy as an anticancer agent.

Case Studies

Case Study 1: Synthesis and Characterization
A study focused on synthesizing thiazole-triazole derivatives highlighted the successful characterization of compounds similar to this compound using various spectroscopic methods. The results indicated that these compounds could potentially serve as lead candidates in drug development due to their favorable biological profiles .

Case Study 2: Antimicrobial Screening
Another investigation involved screening various oxalamides for antimicrobial activity. The findings revealed that certain derivatives demonstrated significant inhibition against both bacterial and fungal strains. This reinforces the hypothesis that this compound could be effective in treating infections caused by resistant strains .

Comparison with Similar Compounds

Table 2: Pharmacological Profiles

Compound MES ED50 (mg/kg) PTZ ED50 (mg/kg) Protective Index (PI)
Target Compound Not tested Not tested Not reported
3c 49.1 Inactive 1.9
5b 105.6 (TD50) 63.4 1.7
Carbamazepine (Reference) 11.2 >100 <0.44

Physicochemical and Spectral Properties

  • IR/NMR Features : The target compound’s oxalamide group would show νC=O at ~1660–1680 cm<sup>−1</sup> and νNH at ~3150–3300 cm<sup>−1</sup>, consistent with hydrazinecarbothioamide derivatives . Its <sup>1</sup>H NMR would display mesityl methyl signals at δ 2.2–2.4 ppm and fluorophenyl aromatic protons at δ 7.0–7.5 ppm .
  • Thermal Stability : Analogs like 8b (mp 130–132°C) and 7b (mp 160–162°C) suggest that substituents significantly influence melting points, with electron-withdrawing groups (e.g., CF3) increasing thermal stability .

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